molecular formula C11H14N2 B1373135 [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1333837-59-4

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine

Cat. No.: B1373135
CAS No.: 1333837-59-4
M. Wt: 174.24 g/mol
InChI Key: QOYVTVIMZAZBGF-UHFFFAOYSA-N
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Description

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.25 g/mol It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a methanamine group

Mechanism of Action

: Kolyamshin, O. A., Mitrasov, Y. N., Avruyskaya, A. A., Danilov, V. A., & Pyl’chikova, Y. Y. (2023). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. Russian Journal of General Chemistry, 93(Suppl 1), S472–S477. Read more

Preparation Methods

The synthesis of [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with 2,5-dihydro-1H-pyrrole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar compounds to [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine include other pyrrolidine derivatives and phenylmethanamine compounds. These compounds share structural similarities but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and a phenylmethanamine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYVTVIMZAZBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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